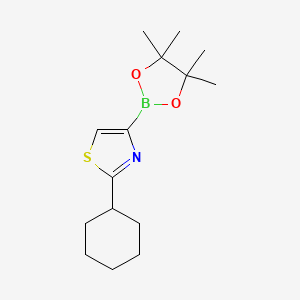

2-(环己基)噻唑-4-硼酸二茂环酯

描述

2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is a type of organoboron reagent. These reagents are highly valuable building blocks in organic synthesis due to their stability, ease of preparation, and environmentally benign nature . They are particularly useful in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester often involves the use of organometallic intermediates . For instance, Genet described a “one-pot” method to prepare organotrifluoroborate salts from organometallic intermediates, such as organolithium reagents .Chemical Reactions Analysis

Boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction is the catalytic protodeboronation of alkyl boronic esters, which utilizes a radical approach .Physical And Chemical Properties Analysis

Boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester are generally stable, readily prepared, and environmentally benign . They have been tailored for application under specific Suzuki–Miyaura coupling conditions .科学研究应用

医药化学中的噻唑衍生物

噻唑及其衍生物(包括类似于2-(环己基)噻唑-4-硼酸二茂环酯的化合物)因其多样的药理特性而被广泛研究。它们表现出抗氧化、镇痛、抗炎、抗菌、抗真菌、抗病毒、利尿、抗惊厥、神经保护以及抗肿瘤或细胞毒性。噻唑衍生物的治疗应用的多样性突显了原型药物分子的结构修饰所产生的药理活性的不可预测性和潜力。这突出了噻唑骨架在药物研究中的重要性 (Leoni 等人,2014 年; Leoni 等人,2014 年)。

硼化学及应用

含硼化合物(如环状硼酸酯)因其在空气中的稳定性和多功能反应性,在有机合成、药理学、超分子化学和材料科学中发挥着重要作用。包含 B-O-N 基序的 BON 杂环的研究不断增长,显示出作为药物设计新化学型的潜力。这些化合物为生物偶联物和功能改性聚合物的制备提供了一种新方法,突出了 BON 杂环在医药化学和材料科学中具有前景但尚未充分认识的潜力 (Golovanov & Sukhorukov,2021 年)。

抗氧化和抗炎应用

对替代抗氧化剂和抗炎剂的探索导致了苯并稠合噻唑衍生物的开发和评估。这些化合物已显示出显着的抗炎活性和针对活性物质的潜在抗氧化活性。这表明苯并稠合噻唑衍生物构成了开发新型抗炎剂和抗氧化剂的有趣模板,突出了噻唑衍生物在治疗剂设计和开发中的重要性 (Raut 等人,2020 年)。

作用机制

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound, being a boronic ester, is involved in various chemical transformations. Protodeboronation, a process where boronic esters undergo deboronation, is one such transformation . This process is catalyzed and involves the removal of the boron moiety from the compound . The compound can also participate in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, in Suzuki–Miyaura coupling, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the compound’s action depends on the specific reactions it is involved in. For instance, in the case of Suzuki–Miyaura coupling, the compound helps in the formation of new carbon-carbon bonds . In protodeboronation, the compound undergoes a transformation that results in the removal of the boron moiety .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the rate of reaction of boronic pinacol esters is strongly influenced by pH . . Therefore, the stability of the compound and its efficacy in reactions could be influenced by factors such as exposure to air and moisture.

安全和危害

While specific safety and hazards information for 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester is not available in the search results, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

未来方向

The future directions for boronic esters like 2-(Cyclohexyl)thiazole-4-boronic acid pinacol ester could involve further development of their protodeboronation . This process is not well developed, and new methods could expand the range of transformations possible with these compounds . Additionally, boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

属性

IUPAC Name |

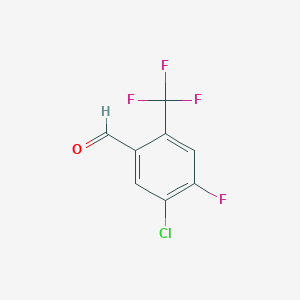

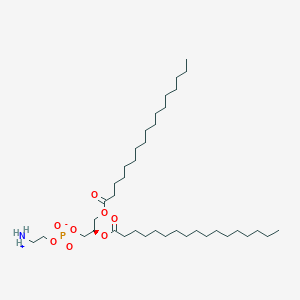

2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJPOSXPKUPXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151507 | |

| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402166-61-3 | |

| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402166-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-[4-[Bis(4-methylphenyl)amino]phenyl]-2,1,3-benzothiadiazole-4-ylmethylene]malononitrile](/img/structure/B6594802.png)

![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)